molecular formula C8H6Cl2O3 B3043860 2,6-Dichloro-4-methoxybenzoic acid CAS No. 94278-69-0

2,6-Dichloro-4-methoxybenzoic acid

Cat. No.: B3043860
CAS No.: 94278-69-0
M. Wt: 221.03 g/mol
InChI Key: TYMXOVAJNLGZQC-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6Cl2O3 and a molecular weight of 221.03744 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

2,6-Dichloro-4-methoxybenzoic acid, also known as Dicamba, is primarily used as a herbicide . Its primary targets are broadleaf weeds . Dicamba acts by manipulating plant phytohormone responses .

Mode of Action

Dicamba is an auxin herbicide . Auxin herbicides mimic the action of indolyl acetic acid, a natural plant hormone, in regulating plant growth . They interfere with nucleic acid metabolism and disrupt transport systems within the plant . This leads to increased production of ethylene and abscisic acid, which in turn leads to plant growth inhibition, senescence, and tissue decay .

Biochemical Pathways

It is known that dicamba interferes with the normal functioning of auxin, a key plant growth hormone . This interference leads to a disruption in the normal growth and development processes of the plant, resulting in the death of the weed .

Pharmacokinetics

Information on the pharmacokinetics of Dicamba is limited. It is known that dicamba is highly soluble in water . It is volatile and has a low potential to leach to groundwater based on its chemical properties .

Result of Action

The result of Dicamba’s action is the death of the targeted weeds . By disrupting the normal growth processes of the plant, Dicamba causes the plant to die, thereby effectively controlling the weed population .

Action Environment

The efficacy and stability of Dicamba can be influenced by various environmental factors. For instance, Dicamba’s primary ecological risk is for non-target terrestrial plants from exposure through spray drift . This occurs when Dicamba inadvertently migrates to non-targeted neighboring areas, damaging those plants . Therefore, careful application is necessary to minimize off-target effects . Furthermore, Dicamba’s volatility means that it can be affected by environmental conditions such as temperature and wind .

Preparation Methods

The synthesis of 2,6-Dichloro-4-methoxybenzoic acid typically involves the chlorination of 4-methoxybenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,6-Dichloro-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace chlorine atoms with hydroxyl or amino groups.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the compound into its corresponding alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

2,6-Dichloro-4-methoxybenzoic acid has several scientific research applications:

Comparison with Similar Compounds

2,6-Dichloro-4-methoxybenzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,6-dichloro-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMXOVAJNLGZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298307
Record name 2,6-Dichloro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94278-69-0
Record name 2,6-Dichloro-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94278-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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